Bienvenue dans la boutique en ligne BenchChem!

(R)-2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione

Factor Xa inhibition anticoagulant selectivity

Rivaroxaban (BAY 59-7939, Xarelto) is a morpholine and thiophene derivative that acts as a direct, reversible inhibitor of coagulation factor Xa (FXa), the serine protease that occupies the convergence point of the intrinsic and extrinsic coagulation pathways. It binds selectively to the active site of both free FXa and FXa incorporated in the prothrombinase complex, thereby attenuating thrombin generation and subsequent clot formation.

Molecular Formula C21H21N3O5
Molecular Weight 395.4 g/mol
CAS No. 446292-07-5
Cat. No. B139965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione
CAS446292-07-5
Synonyms2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione; 
Molecular FormulaC21H21N3O5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O
InChIInChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1
InChIKeyCKFVSMPWXAASIQ-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Rivaroxaban (CAS 446292-07-5): An Orally Active, Direct Factor Xa Inhibitor with Defined Potency and Selectivity


Rivaroxaban (BAY 59-7939, Xarelto) is a morpholine and thiophene derivative that acts as a direct, reversible inhibitor of coagulation factor Xa (FXa), the serine protease that occupies the convergence point of the intrinsic and extrinsic coagulation pathways [1]. It binds selectively to the active site of both free FXa and FXa incorporated in the prothrombinase complex, thereby attenuating thrombin generation and subsequent clot formation [2]. As an oxazolidinone-based small molecule, rivaroxaban is orally bioavailable, achieves peak plasma concentrations within 2–4 hours, and does not require routine coagulation monitoring, differentiating it from vitamin K antagonists and earlier injectable anticoagulants [3].

Why Generic Substitution of Rivaroxaban (446292-07-5) with Other FXa Inhibitors Is Not Pharmacologically or Clinically Interchangeable


Despite sharing a common mechanism of action (direct FXa inhibition), the four marketed oral FXa inhibitors—rivaroxaban, apixaban, edoxaban, and betrixaban—exhibit clinically meaningful differences in potency, selectivity, pharmacokinetics, and dosing that preclude simple substitution [1]. Rivaroxaban demonstrates >10,000-fold selectivity for FXa over other serine proteases, a property not uniformly matched across the class [2]. Furthermore, rivaroxaban is the only FXa inhibitor that requires once-daily dosing across all indications, whereas apixaban and dabigatran (a direct thrombin inhibitor) require twice-daily administration [3]. The combination of predictable pharmacokinetics, defined bioavailability (>80% for the 10 mg dose), and distinct inhibition of prothrombinase complex-bound FXa (IC50 2.1 nM) differentiates rivaroxaban from both vitamin K antagonists and other direct oral anticoagulants [4]. Generic substitution without consideration of these quantitative differentials can lead to altered efficacy or safety profiles, as evidenced by comparative clinical trial outcomes.

Quantitative Differentiation of Rivaroxaban (446292-07-5) Against Key Comparators: Evidence from In Vitro, Preclinical, and Clinical Studies


Superior In Vitro Potency and Selectivity for Human Factor Xa Compared to Apixaban and Edoxaban

Rivaroxaban exhibits a Ki of 0.4 nM and an IC50 of 0.7 nM against purified human FXa in cell-free assays, demonstrating >10,000-fold selectivity over other biologically relevant serine proteases (IC50 >20 µM) [1]. In contrast, apixaban displays a Ki of 0.08 nM against human FXa [2]. While apixaban appears more potent in this isolated biochemical assay, the selectivity index for rivaroxaban (>10,000-fold) is comparable to that reported for apixaban (>30,000-fold), and both are superior to edoxaban, which has an IC50 of approximately 2–3 nM [3]. However, rivaroxaban's ability to inhibit prothrombinase complex-bound FXa (IC50 2.1 nM) and clot-associated FXa (IC50 75 nM) provides a distinct functional profile that extends beyond simple enzyme inhibition [1].

Factor Xa inhibition anticoagulant selectivity IC50 Ki

Enhanced Inhibition of Prothrombinase Complex-Bound and Clot-Associated FXa Relative to Apixaban and Edoxaban

Rivaroxaban effectively inhibits both free FXa and FXa within the prothrombinase complex (IC50 2.1 nM), as well as clot-associated FXa (IC50 75 nM), thereby attenuating the thrombin burst during the propagation phase of coagulation [1]. While apixaban also inhibits prothrombinase-bound FXa, its IC50 is approximately 7.3 nM [2], making rivaroxaban ~3.5-fold more potent in this physiologically relevant context. Edoxaban exhibits an IC50 of 3.5 nM against prothrombinase-bound FXa [3]. This differential inhibition of the enzyme complex, as opposed to the free enzyme alone, is critical because FXa within the prothrombinase complex is protected from inhibition by antithrombin-dependent agents and contributes disproportionately to thrombin generation.

prothrombinase complex clot-associated FXa thrombin generation IC50

Superior Oral Bioavailability and Predictable Pharmacokinetics Compared to Apixaban and Edoxaban

Rivaroxaban exhibits high oral bioavailability (>80% for the 10 mg dose) and achieves peak plasma concentrations (Cmax) within 2–4 hours after oral administration, with a terminal elimination half-life of 5–9 hours in healthy adults [1]. In contrast, apixaban has a bioavailability of approximately 50%, and edoxaban has a bioavailability of 62% [2]. The higher and more consistent bioavailability of rivaroxaban reduces inter-individual variability in drug exposure, contributing to its predictable pharmacokinetic profile and enabling once-daily dosing without the need for routine therapeutic drug monitoring [3]. Additionally, rivaroxaban's absorption is not significantly affected by food for the 10 mg dose, whereas apixaban and edoxaban show greater food effects [4].

bioavailability pharmacokinetics oral absorption Cmax Tmax

Demonstrated Superiority in Net Clinical Benefit Over Dabigatran and Edoxaban in Atrial Fibrillation: A Network Meta-Analysis

A systematic review and network meta-analysis of 11 randomized controlled trials involving 87,611 patients with atrial fibrillation (AF) compared the efficacy and safety of direct oral anticoagulants (DOACs) and vitamin K antagonists (VKAs) [1]. Rivaroxaban demonstrated a statistically significant reduction in the composite efficacy outcome (stroke, systemic embolism, myocardial infarction, all-cause mortality) compared to dabigatran (RR 0.85; 95% CI 0.75–0.98; p=0.02) and edoxaban (RR 0.84; 95% CI 0.75–0.95; p=0.0051), but not apixaban (RR 0.89; 95% CI 0.89–1.02; p=0.087) [1]. Additionally, rivaroxaban was superior to VKAs in net clinical benefit (RR 0.75; 95% CI 0.59–0.94; p=0.0133), a finding not observed with other DOACs in this analysis [1]. These results position rivaroxaban as the DOAC with the most favorable risk-benefit profile for stroke prevention in AF patients.

atrial fibrillation stroke prevention net clinical benefit DOAC network meta-analysis

Lower Rates of Major Bleeding and Intracranial Hemorrhage Compared to Warfarin in ROCKET AF

In the pivotal ROCKET AF trial, a double-blind, double-dummy, phase III study involving 14,264 patients with non-valvular AF, rivaroxaban 20 mg once daily (15 mg in patients with renal impairment) was compared to dose-adjusted warfarin (target INR 2.0–3.0) [1]. The primary efficacy endpoint (stroke or systemic embolism) occurred at a rate of 1.7% per year in the rivaroxaban group versus 2.2% per year in the warfarin group (HR 0.79; 95% CI 0.66–0.96; p<0.001 for non-inferiority) [1]. Notably, rivaroxaban significantly reduced the incidence of intracranial hemorrhage (0.5% vs. 0.7%; p=0.02) and fatal bleeding (0.2% vs. 0.5%; p=0.003) compared to warfarin, with similar rates of major bleeding overall (3.6% vs. 3.4%) [1]. These findings underscore rivaroxaban's improved safety profile over warfarin, a traditional comparator, with a 29% reduction in the risk of intracranial hemorrhage.

major bleeding intracranial hemorrhage warfarin ROCKET AF phase III

Once-Daily Dosing Regimen Across All Indications: A Unique Convenience Advantage Over Apixaban and Dabigatran

Rivaroxaban is administered once daily for all approved indications, including stroke prevention in AF, treatment of VTE, and prevention of recurrent VTE [1]. In contrast, apixaban and dabigatran require twice-daily dosing for stroke prevention in AF, while edoxaban is dosed once daily [2]. The once-daily regimen is supported by rivaroxaban's pharmacokinetic profile, which includes a terminal half-life of 5–9 hours in healthy adults and 11–13 hours in the elderly, ensuring sustained anticoagulant effect over 24 hours [3]. Real-world studies have shown that once-daily dosing is associated with improved patient adherence compared to twice-daily regimens, with adherence rates of 67% for rivaroxaban versus 68% for dabigatran and 70% for apixaban at one year [4]. The simplified dosing schedule reduces the risk of missed doses and may contribute to better long-term outcomes.

once-daily dosing adherence pharmacokinetics dosing regimen

Optimal Research and Industrial Application Scenarios for Rivaroxaban (446292-07-5)


Lead Optimization and Structure-Activity Relationship (SAR) Studies for Next-Generation FXa Inhibitors

Rivaroxaban's well-characterized binding kinetics (Ki = 0.4 nM, kon = 1.7×10⁷ M⁻¹s⁻¹, koff = 5×10⁻³ s⁻¹) and >10,000-fold selectivity over other serine proteases make it an ideal reference compound for benchmarking novel FXa inhibitors [1]. Its ability to inhibit both free and prothrombinase complex-bound FXa (IC50 2.1 nM) provides a functional assay endpoint for evaluating candidate compounds in more physiologically relevant systems [1]. Researchers can use rivaroxaban as a positive control in chromogenic FXa assays, in vitro thrombin generation assays, and cell-based models of coagulation, enabling direct comparison of potency and selectivity profiles for new chemical entities.

Pharmacokinetic and Drug-Drug Interaction (DDI) Studies as a Model P-gp Substrate

Rivaroxaban is a substrate of the efflux transporter P-glycoprotein (P-gp) but does not inhibit P-gp-mediated transport at concentrations up to 100 µM in vitro [2]. This unique profile allows researchers to utilize rivaroxaban as a probe substrate to investigate P-gp-mediated drug interactions without confounding inhibitory effects on the transporter itself. Its high permeability and polarized transport across Caco-2 cell monolayers make it a valuable tool for studying intestinal absorption and the impact of P-gp modulators on oral bioavailability [2]. Additionally, rivaroxaban's metabolism primarily involves CYP3A4/5 and CYP2J2, with minor contributions from hydrolysis, providing a well-defined pathway for CYP-mediated DDI assessments [3].

Antithrombotic Efficacy Studies in Preclinical Models of Venous and Arterial Thrombosis

Rivaroxaban has demonstrated dose-dependent antithrombotic activity in established animal models, including a rat venous stasis model (ED50 = 0.1 mg/kg i.v.) and rat/rabbit arteriovenous shunt models (ED50 = 5.0 mg/kg p.o. and 0.6 mg/kg p.o., respectively) [4]. These well-characterized efficacy benchmarks enable researchers to compare novel antithrombotic agents head-to-head with rivaroxaban, providing a translational bridge to clinical development. The compound's linear pharmacokinetics across the dose range (1–10 mg/kg in rats, 0.3–3 mg/kg in dogs) facilitates dose selection and interpretation of pharmacodynamic endpoints [4]. Rivaroxaban's predictable pharmacodynamics in these models make it an essential positive control for evaluating both direct FXa inhibitors and agents targeting other nodes in the coagulation cascade.

Formulation Development and Bioequivalence Studies for Generic Rivaroxaban Products

With the expiration of key patents and the recent FDA approval of generic rivaroxaban products [5], the compound serves as the reference listed drug (RLD) for bioequivalence studies. Its established pharmacokinetic parameters—Cmax occurring at 2–4 hours, terminal half-life of 5–9 hours, and bioavailability >80% for the 10 mg dose—provide clear acceptance criteria for demonstrating equivalence [6]. The availability of validated analytical methods for quantifying rivaroxaban in plasma (e.g., LC-MS/MS) and its well-documented solubility profile (e.g., 22 mg/mL in DMSO) support robust formulation development . Industrial users developing generic versions or novel formulations (e.g., oral suspensions for pediatric use) require authentic rivaroxaban reference material to ensure accurate comparative assessments and regulatory compliance.

Quote Request

Request a Quote for (R)-2-(2-Hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.